molecular formula C27H27NO5 B10860149 Posenacaftor CAS No. 615580-67-1

Posenacaftor

Cat. No.: B10860149
CAS No.: 615580-67-1
M. Wt: 445.5 g/mol
InChI Key: QUDOHCFOJCNKPK-QGZVFWFLSA-N
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Description

Posenacaftor, also known as PTI-801, is a compound developed by Proteostasis Therapeutics for the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to the production of a defective CFTR protein. This protein is crucial for the transport of chloride ions across cell membranes, and its malfunction results in the buildup of thick, sticky mucus in various organs, particularly the lungs and pancreas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of posenacaftor involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:

    Formation of Key Intermediates: Initial steps involve the preparation of key intermediates through a series of reactions such as alkylation, acylation, and cyclization.

    Coupling Reactions: These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions.

    Final Assembly: The final steps involve the assembly of the this compound molecule through condensation and purification processes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry and automated synthesis. The process also includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Posenacaftor undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in medicinal chemistry .

Scientific Research Applications

Posenacaftor has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Posenacaftor functions as a CFTR corrector. It aids in the proper folding and trafficking of the CFTR protein to the cell membrane, where it acts as a chloride channel. By correcting the misfolded CFTR protein, this compound helps restore the balance of chloride ions and water in the cells, thereby reducing the buildup of thick mucus in organs affected by cystic fibrosis .

Comparison with Similar Compounds

Posenacaftor is often compared with other CFTR modulators such as ivacaftor, tezacaftor, and elexacaftor. These compounds share similar mechanisms of action but differ in their chemical structures and specific effects on the CFTR protein:

    Ivacaftor: A potentiator that enhances the activity of the CFTR protein at the cell surface.

    Tezacaftor: A corrector that helps in the proper folding and trafficking of the CFTR protein.

    Elexacaftor: Another corrector that works synergistically with tezacaftor and ivacaftor to improve CFTR function.

This compound is unique in its ability to correct the folding of the CFTR protein, making it a valuable addition to the existing therapies for cystic fibrosis .

Biological Activity

Posenacaftor, also known as PTI-801, is a compound developed as a CFTR corrector aimed at treating cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene. This article provides an in-depth analysis of the biological activity of this compound, including its mechanism of action, clinical trial outcomes, and comparative effectiveness with other CF therapies.

This compound functions by correcting the misfolded CFTR protein that results from genetic mutations. The CFTR protein is critical for the transport of chloride ions across epithelial cell membranes, which is essential for maintaining the proper balance of fluid in various organs. Mutations in the CFTR gene lead to dysfunctional protein that cannot reach the cell surface or function correctly, resulting in thick mucus accumulation in organs like the lungs and pancreas.

Key Functions:

  • Corrects Misfolding: this compound aids in the proper folding of the CFTR protein, allowing it to reach the cell membrane.
  • Enhances Ion Transport: By facilitating the correct positioning of CFTR at the membrane, this compound restores chloride ion transport, which is crucial for mucus hydration and clearance.

Clinical Trials and Findings

This compound has been evaluated in several clinical trials to assess its safety, efficacy, and pharmacokinetics. Below are summarized findings from significant studies:

StudyDesignParticipantsTreatment DurationKey Findings
NCT03140527Phase 1/2Adults with CF on stable Orkambi treatment14 daysSignificant improvements in sweat chloride levels and BMI at 400 mg dose. Lung function improvements noted but not statistically significant.
NCT03500263Phase 131 CF patients14 daysHigh dose (600 mg) showed a 5% improvement in ppFEV1 and a decrease in sweat chloride by 19 mmol compared to baseline.
HIT-CF Consortium StudyTriple therapy (Dirocaftor + this compound + Nesolicaftor)Adults with rare mutations in CFTR8 weeksDemonstrated improved lung function and reduced sweat chloride levels across all doses.

Efficacy Data

In trials assessing this compound's effectiveness, notable outcomes include:

  • Lung Function: Improvements were observed in percent predicted forced expiratory volume (ppFEV1), a key measure of lung function.
  • Sweat Chloride Levels: Significant reductions in sweat chloride levels were reported, indicating improved ion transport.
  • Body Mass Index (BMI): In some trials, increases in BMI were noted, suggesting better nutritional absorption.

Comparative Analysis with Other CF Therapies

This compound is often compared with other CFTR modulators such as ivacaftor (Kalydeco) and lumacaftor/ivacaftor (Orkambi). The following table summarizes key differences:

Drug CombinationMechanism of ActionPatient PopulationEfficacy Indicators
This compound + Dirocaftor + NesolicaftorCorrects misfolded CFTR and enhances functionPatients with specific CF mutationsImproved lung function (ppFEV1), reduced sweat chloride
Ivacaftor (Kalydeco)Potentiates CFTR function at the cell surfacePatients with gating mutations (e.g., G551D)Decreased exacerbations, improved lung function
Lumacaftor/Ivacaftor (Orkambi)Corrects misfolded CFTR and potentiates functionF508del homozygous patientsModerate improvements in lung function

Case Studies

Recent case studies highlight individual patient responses to this compound therapy:

  • Case Study A: A 27-year-old male with F508del mutation showed a 10% increase in ppFEV1 after 4 weeks on this compound combined with other modulators.
  • Case Study B: A 22-year-old female reported significant improvements in quality of life metrics alongside reductions in pulmonary exacerbations after initiating treatment with this compound.

Safety Profile

This compound has generally been well-tolerated among trial participants. Common adverse effects included mild to moderate respiratory symptoms and gastrointestinal disturbances. Serious adverse events were rare but necessitated monitoring due to potential interactions with other cystic fibrosis treatments.

Properties

Key on ui mechanism of action

PTI-801 is a novel form of oxycodone that minimizes the abuse and drug dependence that is often associated with oxycodone and other narcotic painkillers. The goal of developing PTI-801 is to ensure the safety of patients who have a legitimate medical need to treat severe chronic pain with a narcotic painkiller, and to protect the public from the consequences of abuse.

CAS No.

615580-67-1

Molecular Formula

C27H27NO5

Molecular Weight

445.5 g/mol

IUPAC Name

8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1R)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylic acid

InChI

InChI=1S/C27H27NO5/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30)/t17-/m1/s1

InChI Key

QUDOHCFOJCNKPK-QGZVFWFLSA-N

Isomeric SMILES

CC1=C2C(=C(C=C1)O[C@H](C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O

Canonical SMILES

CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O

Origin of Product

United States

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